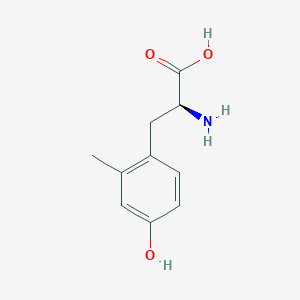

L-Tyrosine, 2-methyl-

Description

BenchChem offers high-quality L-Tyrosine, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosine, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEOMQHKTSGLGS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358663 | |

| Record name | (o-methyltyrosine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70680-92-1 | |

| Record name | (o-methyltyrosine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 2-methyl-L-tyrosine?

Technical Deep Dive: 2-Methyl-L-Tyrosine ( -Methyl-L-Tyrosine)

Executive Summary & Structural Identity

Common Name: Metyrosine (USAN/INN)

Synonyms:

Nomenclature Precision: The "2-Methyl" Ambiguity

In precision chemistry, the designation "2-methyl-L-tyrosine" requires rigorous definition to avoid structural confusion.

-

-Methyl-L-tyrosine (Target of this Guide): In IUPAC nomenclature based on the propanoic acid backbone, thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Ring-Substituted Analog: "2-methyl-L-tyrosine" can occasionally refer to a tyrosine derivative where the methyl group is attached to the phenol ring at the ortho position relative to the alanine side chain (CAS 70680-92-1). This guide focuses on the biologically significant

-methyl variant (Metyrosine).[4][6]

Chemical Structure Data

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| Stereochemistry | (S)-Configuration (L-isomer) |

| Chiral Center | Quaternary |

| pKa Values | pKa1 (COOH): ~2.7; pKa2 ( |

| Solubility | Low in water (risk of crystalluria); Soluble in acidic/alkaline solutions.[4][5][7] |

Mechanism of Action: Catecholamine Blockade

Metyrosine acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, epinephrine).[8][2][4][6]

Mechanistic Pathway

Unlike simple competitive inhibitors, Metyrosine mimics the transition state of tyrosine. By occupying the active site of TH, it prevents the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This blockade effectively "starves" the downstream pathway, making it highly effective for managing Pheochromocytoma (catecholamine-secreting tumors).[2]

Pathway Visualization (DOT)

Figure 1: Metyrosine competitively inhibits Tyrosine Hydroxylase, the bottleneck enzyme in catecholamine synthesis.[2][6]

Synthesis Protocol: The Bucherer-Bergs Route

The synthesis of

Reagents & Precursors[10][11][12][13]

-

Substrate: 4-Methoxy-phenylacetone (p-Methoxybenzyl methyl ketone).

-

Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

.[9] -

Solvent: Ethanol/Water (1:1).

Step-by-Step Methodology

-

Hydantoin Formation (Bucherer-Bergs):

-

Combine 4-methoxy-phenylacetone (1.0 eq), KCN (1.2 eq), and

(3.0 eq) in 50% EtOH. -

Heat to 60°C for 18–24 hours in a sealed vessel.

-

Mechanism:[1][10][9][11][12] The ketone forms a cyanohydrin intermediate, which cyclizes with ammonia and

to form the 5-substituted hydantoin. -

Yield Check: Expect precipitation of the hydantoin upon cooling.

-

-

Hydrolysis:

-

Reflux the hydantoin in 3M NaOH (alkaline hydrolysis) or 48% HBr (acidic hydrolysis) for 24 hours.

-

Note: Acidic hydrolysis with HBr simultaneously cleaves the methyl ether protecting group to yield the free phenol (Tyrosine analog).

-

-

Chiral Resolution:

-

The resulting product is racemic (DL-Metyrosine).

-

Protocol: Acetylate the amine (using acetic anhydride) to form N-acetyl-DL-Metyrosine.

-

Use Acylase I (Aspergillus melleus) at pH 7.0. The enzyme selectively hydrolyzes the L-isomer amide bond.

-

Extract the unreacted D-amide into organic solvent; the free L-amino acid remains in the aqueous phase.

-

Synthesis Workflow Diagram (DOT)

Figure 2: Synthetic route from ketone precursor to enantiopure Metyrosine via Hydantoin intermediate.

Analytical Characterization (HPLC Method)

Due to the zwitterionic and polar nature of Metyrosine, standard Reversed-Phase (RP) HPLC often yields poor retention. Ion-pairing chromatography is the validated standard for purity assessment.

Validated Protocol (USP Standard Adaptation)

-

Column: C18 (L1 packing),

mm, 5 -

Mobile Phase:

-

Buffer: 10 mM Sodium Phosphate Monobasic (

) + 2 mM Sodium Octanesulfonate (Ion-pairing agent). -

pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid.

-

Solvent Ratio: Buffer:Acetonitrile (95:5 v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Tyrosine phenol absorption) or 220 nm (Amide backbone).

-

Temperature: 25°C.

Data Interpretation[5][11][14][15][16][17][18]

-

Retention Time: Metyrosine elutes earlier than unsubstituted Tyrosine in many systems due to the steric bulk affecting interaction with the stationary phase, but ion-pairing reverses this based on hydrophobicity. In this specific method, expect elution at ~8–10 minutes.

-

System Suitability: Tailing factor must be < 2.0 (Metyrosine tends to tail due to amine-silanol interactions; low pH mitigates this).

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]

-

- Synthesis Methodology

-

Bucherer-Bergs Reaction Mechanism

-

Pharmacology & Mechanism

- Analytical Methods

Sources

- 1. reference.medscape.com [reference.medscape.com]

- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 3. N-Methyl-L-tyrosine | CAS 537-49-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Metyrosine (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]

- 6. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. β-Methyl-L-tyrosine | CAS#:128573-12-6 | Chemsrc [chemsrc.com]

- 8. What is Metyrosine used for? [synapse.patsnap.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. dspace.cuni.cz [dspace.cuni.cz]

- 11. researchgate.net [researchgate.net]

- 12. ALPHA-METHYL-L-P-TYROSINE synthesis - chemicalbook [chemicalbook.com]

In vitro characterization of 2-methyl-L-tyrosine.

An In-Depth Technical Guide to the In Vitro Characterization of 2-Methyl-L-Tyrosine

Executive Summary

2-Methyl-L-tyrosine, also known as Metyrosine or α-Methyl-L-tyrosine, is a potent and specific competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. By mimicking the endogenous substrate L-tyrosine, it effectively blocks the production of L-DOPA, leading to a marked reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine.[1][2] This targeted mechanism of action makes it an invaluable tool for studying the roles of catecholamines in various physiological and pathological processes and serves as a therapeutic agent for conditions characterized by catecholamine excess, such as pheochromocytoma.[1][3]

This technical guide provides a comprehensive framework for the in vitro characterization of 2-methyl-L-tyrosine. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental design, from fundamental physicochemical analysis to detailed enzymatic and cell-based assays. The protocols described herein are designed as self-validating systems to ensure robust and reproducible data generation, empowering researchers to confidently assess the compound's potency, mechanism, and cellular effects.

The Catecholamine Biosynthesis Pathway and the Mechanism of 2-Methyl-L-Tyrosine

Understanding the context of 2-methyl-L-tyrosine's action is paramount. Catecholamines are critical neurotransmitters and hormones that regulate a vast array of bodily functions.[4] Their synthesis begins with the amino acid L-tyrosine. The enzyme Tyrosine Hydroxylase (TH) catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[5][6] This conversion is the slowest, most tightly regulated step in the entire pathway, making TH the principal control point for all downstream catecholamine production.[2][5]

2-Methyl-L-tyrosine acts as a competitive inhibitor at this crucial juncture.[1] Its structure, closely resembling L-tyrosine but with an added methyl group at the alpha carbon, allows it to bind to the active site of TH.[3] This occupation of the active site prevents the natural substrate, L-tyrosine, from binding, thereby halting the synthesis of L-DOPA and, consequently, all subsequent catecholamines.[1]

Caption: Catecholamine synthesis pathway and the inhibitory action of 2-Methyl-L-Tyrosine.

Foundational Physicochemical Characterization

Before any biological assay, a thorough understanding of the compound's physical and chemical properties is essential for accurate and reproducible results. These parameters dictate how the compound is stored, handled, and solubilized for experimental use.

Solubility and Stock Solution Preparation

The solubility of 2-methyl-L-tyrosine dictates the formulation of stock solutions. Conflicting reports in vendor literature necessitate empirical verification, but a general protocol can be established. The molecule is zwitterionic, which can lead to poor water solubility at neutral pH.[3] It is reported to be very slightly soluble in water but soluble in acidic aqueous solutions.[3][7]

Causality Behind the Protocol: The protocol leverages the compound's chemical nature. The amine and carboxylic acid groups can be protonated or deprotonated. By dissolving in a dilute acid like HCl, we ensure the carboxyl group is protonated and the amine group is positively charged, breaking the zwitterionic interactions that limit solubility in neutral water. This acidic stock can then be safely diluted into a buffered assay system, where the buffer's capacity will neutralize the small amount of acid, maintaining the desired final pH.

Protocol: Preparation of a 100 mM Stock Solution

-

Weigh out 19.52 mg of 2-methyl-L-tyrosine powder (MW = 195.22 g/mol ).

-

Add 800 µL of sterile, ultrapure water. The powder will likely not dissolve completely.

-

Add 1N HCl dropwise while vortexing until the solid is fully dissolved. Be precise and record the volume of HCl added.

-

Once dissolved, adjust the final volume to 1.0 mL with ultrapure water.

-

Sterile filter the solution through a 0.22 µm syringe filter.

-

Aliquot into single-use tubes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Physicochemical Data Summary

The following table summarizes key properties of 2-methyl-L-tyrosine.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [9] |

| Molecular Weight | 195.22 g/mol | [7] |

| Appearance | White to off-white crystalline solid | [7] |

| Solubility | - Very slightly soluble in water, methanol- Soluble in acidic aqueous solutions- >2 mg/mL in PBS (pH 7.2) | [7], [9] |

| Storage | Powder: -20°CStock Solution: -80°C | [3], [8] |

Enzymatic Characterization: Inhibition of Tyrosine Hydroxylase

The primary goal of enzymatic characterization is to quantify the potency and confirm the mechanism of inhibition against the target, Tyrosine Hydroxylase (TH). This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Assay Principle

The assay measures the activity of purified TH enzyme by quantifying the production of its product, L-DOPA, from the substrate, L-tyrosine. The reaction is run in the presence of varying concentrations of 2-methyl-L-tyrosine. The rate of L-DOPA formation is inversely proportional to the inhibitory activity of the compound. L-DOPA production is quantified using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, which provides high sensitivity and specificity.[10][11][12]

Caption: Experimental workflow for the Tyrosine Hydroxylase (TH) inhibition assay.

Detailed Protocol: TH Inhibition Assay

Materials:

-

Recombinant human Tyrosine Hydroxylase (TH) enzyme

-

L-Tyrosine (substrate)

-

2-Methyl-L-Tyrosine (inhibitor)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)

-

Ferrous Ammonium Sulfate (FAS, cofactor)

-

Catalase

-

Sodium HEPES buffer (pH 7.0)

-

Perchloric Acid (PCA)

-

HPLC system with a C18 reverse-phase column and UV detector (280 nm)

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Na-HEPES, pH 7.0.

-

Enzyme Dilution Buffer: Assay Buffer containing 0.5% (w/v) bovine serum albumin (BSA).

-

Master Mix (per reaction): Prepare a mix containing Assay Buffer, 10 µM FAS, 0.1 mg/mL Catalase, and the required concentration of BH₄ (e.g., 100 µM).

-

Enzyme Solution: Dilute recombinant TH in Enzyme Dilution Buffer to the desired final concentration (e.g., 20 nM). Keep on ice.

-

Substrate Solution: Prepare a 2X working solution of L-Tyrosine (e.g., 100 µM) in Assay Buffer.

-

Inhibitor Dilutions: Perform a serial dilution of the 2-methyl-L-tyrosine stock solution in Assay Buffer to achieve a range of 2X final concentrations (e.g., from 1 nM to 100 µM).

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of Master Mix to each well.

-

Add 25 µL of either inhibitor dilution (for test wells) or Assay Buffer (for positive and negative control wells).

-

Add 50 µL of the diluted TH enzyme solution to all wells except the negative control (add 50 µL of Enzyme Dilution Buffer instead).

-

Pre-incubate the plate at 37°C for 10 minutes.[5]

-

Initiate the reaction by adding 50 µL of the 2X L-Tyrosine substrate solution to all wells.

-

Incubate at 37°C for 20 minutes (or a time determined to be in the linear range of the reaction).

-

Stop the reaction by adding 25 µL of 2M Perchloric Acid.

-

Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

-

L-DOPA Quantification by HPLC:

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume (e.g., 20 µL) onto a C18 column.

-

Use an isocratic mobile phase, such as 0.1% trifluoroacetic acid in acetonitrile/water (e.g., 8:92 v/v), at a flow rate of 1 mL/min.[13]

-

Detect L-DOPA by UV absorbance at 280 nm.[13]

-

Generate a standard curve using known concentrations of L-DOPA to quantify the amount produced in each reaction.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ) for competitive inhibition, repeat the assay with multiple substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

-

Cellular Characterization: Assessing Pharmacodynamic Effects

Moving from a purified enzyme system to a cellular context is a critical step to validate that the compound can access its target in a more complex biological environment and elicit the expected downstream effect. The rat pheochromocytoma cell line, PC12, is an excellent model as it endogenously expresses TH and produces catecholamines.[14][15]

Assay Principle

PC12 cells are treated with increasing concentrations of 2-methyl-L-tyrosine. Following treatment, the intracellular levels of dopamine and norepinephrine are measured. A dose-dependent decrease in these catecholamines serves as a direct pharmacodynamic readout of TH inhibition in a cellular system. Concurrently, a cell viability assay is performed to determine if the observed effects are due to specific enzyme inhibition or general cytotoxicity.

Sources

- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 3. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]

- 4. Catecholamine Blood Test: Purpose, Procedure and Preparation [healthline.com]

- 5. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 7. drugs.com [drugs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Metyrosine | CAS 672-87-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Determination of Catecholamines in a Small Volume (25 μL) of Plasma from Conscious Mouse Tail Vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unibas.it [iris.unibas.it]

- 12. researchgate.net [researchgate.net]

- 13. abis-files.usak.edu.tr [abis-files.usak.edu.tr]

- 14. Enhanced tyrosine hydroxylase expression in PC12 cells co-cultured with feline mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of dexamethasone on biopterin levels and tyrosine hydroxylase activity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using 2-methyl-L-tyrosine to study dopamine depletion.

Application Note: Targeted Dopamine Depletion Strategies Using 2-Methyl-L-Tyrosine (AMPT)

Executive Summary

This guide details the protocol for using 2-methyl-L-tyrosine (also known as

Key Applications:

-

Validating dopamine-dependence of specific behaviors (e.g., reward seeking, locomotion).

-

Simulating "off" states in Parkinson’s Disease models.

-

Studying receptor supersensitivity following acute depletion.

Chemical Identity & Mechanism of Action[1]

Crucial Distinction: Ensure you obtain the correct isomer. The L-isomer is the active enzyme inhibitor. The D-isomer is largely inactive.

-

Compound:

-Methyl-L-tyrosine (Metyrosine) -

CAS Number: 672-87-7[1]

-

Mechanism: AMPT acts as a competitive inhibitor of Tyrosine Hydroxylase (TH). By structurally mimicking L-Tyrosine, it occupies the active site of TH, preventing the hydroxylation of L-Tyrosine to L-DOPA. This blockade halts the synthesis of new Dopamine (DA) and Norepinephrine (NE).[2] As neuronal firing continues, stored vesicular DA is released and metabolized, leading to a rapid depletion of the neurotransmitter pool.

Pathway Diagram: Catecholamine Synthesis Blockade

Figure 1: Mechanism of Action. AMPT competitively inhibits Tyrosine Hydroxylase, the rate-limiting step, effectively "starving" the downstream synthesis of L-DOPA, Dopamine, and Norepinephrine.

Strategic Planning & Dosing

Successful depletion requires balancing solubility , dose , and timing .

| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Notes |

| Route | Intraperitoneal (IP) | Intraperitoneal (IP) | Oral is possible but pharmacokinetics are variable. |

| Acute Dose | 200–250 mg/kg | 150–200 mg/kg | High doses can cause sedation/nephrotoxicity. |

| Peak Effect | 2–4 hours | 2–6 hours | >50% depletion usually observed by 2h. |

| Duration | 8–12 hours | 10–16 hours | Return to baseline usually within 24–48h. |

| Vehicle | Saline (pH adjusted) | Saline (pH adjusted) | Critical: See solubility protocol below. |

Detailed Protocols

Protocol A: Preparation of AMPT Solution (Critical Step)

AMPT is a zwitterion and is poorly soluble in water at neutral pH. Many experiments fail because the drug is injected as a suspension (clumps) rather than a solution, leading to erratic absorption.

Reagents:

- -Methyl-L-tyrosine (CAS 672-87-7)[1]

-

Sterile Saline (0.9% NaCl)

-

1N NaOH and 1N HCl

-

pH meter or strips

Step-by-Step:

-

Weighing: Calculate the total amount required (e.g., for 10 mice at 25g each @ 250mg/kg = 62.5 mg total drug). Weigh an excess (e.g., 100 mg).[3][4]

-

Initial Dissolution: Add the powder to a volume of sterile water approx 80% of the final volume. The powder will not dissolve.

-

Alkalinization: Dropwise, add 1N NaOH while vortexing. The solution will clear as the pH rises (usually requires pH > 10).

-

Back-Titration (The "Crash" Risk): Slowly add 1N HCl to bring the pH down to physiological range (pH 7.4 – 8.0).

-

Warning: If you overshoot below pH 7, the AMPT will precipitate (crash out) as crystals. If this happens, re-alkalinize and try again.

-

-

Final Volume: Adjust to final volume with saline.

-

Sterilization: Pass through a 0.22

m syringe filter. Inject immediately.

Protocol B: In Vivo Administration & Behavioral Testing Window

-

Baseline: Measure baseline behavior (e.g., locomotor activity, operant responding) 24 hours prior to testing.

-

Administration: Inject the AMPT solution IP.

-

Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

-

-

Wait Period: Return animal to home cage for 3 to 4 hours . This allows for synthesis inhibition and vesicular depletion via background firing.

-

Testing: Perform behavioral assay.

-

Validation Control: A separate group should receive L-DOPA (10-50 mg/kg IP) + Benserazide (AADC inhibitor, peripheral) 30 mins before testing. L-DOPA should reverse the AMPT-induced deficits, proving the effect is dopamine-specific.

-

Protocol C: Biochemical Verification (HPLC-ECD)

To confirm depletion, striatal tissue catecholamine content must be quantified.

Workflow Diagram:

Figure 2: Sample preparation workflow for HPLC-ECD analysis of dopamine depletion.

HPLC Parameters:

-

Mobile Phase: 75 mM Sodium Phosphate (monobasic), 1.7 mM Octanesulfonic acid (OSA), 100

L/L Triethylamine, 25 -

Standard: Dopamine HCl (Sigma).

-

Internal Standard: DHBA (3,4-Dihydroxybenzylamine).

Expected Results & Data Interpretation

When the protocol is executed correctly, you should observe significant reductions in tissue catecholamines.

Table 1: Typical Depletion Profiles (Striatum, 4h Post-Injection)

| Analyte | Vehicle Control (ng/mg protein) | AMPT Treated (250 mg/kg) | % Depletion | Interpretation |

| Dopamine (DA) | 120.0 ± 10.5 | 35.0 ± 5.2 | ~70% | Successful synthesis blockade. |

| DOPAC | 12.5 ± 1.2 | 2.1 ± 0.4 | ~83% | Rapid decline; DOPAC reflects turnover of newly synthesized DA. |

| HVA | 8.0 ± 0.9 | 3.5 ± 0.6 | ~56% | Slower decline due to slower efflux from CSF. |

| Serotonin (5-HT) | 15.0 ± 2.0 | 14.2 ± 1.8 | <5% | Specificity check; AMPT should not affect 5-HT. |

Troubleshooting & Safety (Crystalluria)

The "Kidney Stone" Risk: AMPT is excreted unchanged in the urine. Because of its low solubility, it can crystallize in the renal tubules (crystalluria), causing kidney damage and confounding behavioral data due to pain/malaise.

-

Prevention: Ensure animals are well-hydrated.

-

Mitigation: For chronic dosing (not recommended for simple depletion studies), maintain high urine volume.

-

Observation: If the animal shows hunched posture or piloerection immediately after injection, check the pH of your injection solution (it may have precipitated in the peritoneum).

References

-

Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[5] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[5] -

Widerlöv, E. (1979). A comparison of the effects of

-methyl-p-tyrosine and 6-hydroxydopamine on catecholamine turnover in the mouse brain. Acta Pharmacologica et Toxicologica, 44(2), 145-151. -

Cayman Chemical.

-

Ahlenius, S., et al. (1973). Antagonism by alpha-methyltyrosine of the ethanol-induced stimulation of locomotor activity in mice. Brain Research, 60(2), 347-359.

Sources

Application Note: Dosage and Experimental Considerations for 2-Methyl-L-Tyrosine (Mmt) in Animal Models

This Application Note is designed to guide researchers in the experimental use of 2-methyl-L-tyrosine (Mmt) , specifically distinguishing it from the catecholamine inhibitor

Executive Summary & Critical Distinction

CRITICAL SAFETY WARNING:

Before proceeding, researchers must verify the chemical identity of their compound. There is a frequent nomenclature confusion in literature between 2-methyl-L-tyrosine (Mmt) and

| Feature | 2-Methyl-L-Tyrosine (Mmt) | |

| Methyl Position | Ring (Aromatic) : Position 2 (ortho to the alanine tail). | Backbone (Alpha-Carbon) : Attached to the amine/carboxyl center. |

| Primary Mechanism | Steric Shielding : Prevents proteolysis (e.g., by DPP-IV); enhances receptor binding (Opioids). | Enzyme Inhibition : Potent inhibitor of Tyrosine Hydroxylase (TH). |

| Physiological Effect | Increases half-life of peptides; modulates receptor affinity. | Depletes catecholamines (Dopamine, NE); causes sedation/hypotension. |

| Typical Use | Peptide synthesis (Solid Phase), Opioid research (Endomorphins).[1] | Pheochromocytoma models, Catecholamine depletion studies. |

This guide focuses on the Ring-Methylated analog (Mmt/L-2-MeTyr). If your goal is dopamine depletion, this is the wrong molecule; refer to AMPT protocols.

Scientific Rationale: Why Use 2-Methyl-L-Tyrosine?

Mechanism of Action in Peptidomimetics

In animal studies, native peptides (e.g., Endomorphin-1, Enkephalins) suffer from rapid degradation by peptidases. Incorporating Mmt into the peptide sequence (often at position 1, replacing native Tyrosine) introduces steric hindrance .

-

Proteolytic Resistance: The methyl group at the ortho position of the aromatic ring restricts the rotation of the tyramine side chain. This "conformational lock" prevents enzymes like Dipeptidyl Peptidase IV (DPP-IV) from accessing the peptide bond, significantly extending the in vivo half-life (

). -

Lipophilicity & BBB Transport: The addition of a methyl group increases the overall lipophilicity (

) of the molecule, potentially enhancing Blood-Brain Barrier (BBB) penetration in CNS-targeted studies.

Dosage Strategy

Dosage is not fixed; it is derived from the molar equivalent of the parent peptide. Because Mmt is typically a constituent of a larger molecule, the "dosage" refers to the Mmt-modified peptide.

Recommended Dosage Ranges (Rat/Mouse)

| Administration Route | Target Effect | Dosage Range (Mmt-Peptide) | Vehicle Considerations |

| Intravenous (i.v.) | PK/Stability, Acute Analgesia | 0.5 – 5.0 mg/kg | Saline or 5% DMSO/Saline if hydrophobic. |

| Subcutaneous (s.c.) | Prolonged Efficacy | 1.0 – 10.0 mg/kg | Often requires cyclodextrin (HP- |

| Intracerebroventricular (i.c.v.) | Direct CNS Receptor Activation | 1 – 20 | Strictly sterile aCSF (Artificial CSF). |

| Oral (p.o.) | Bioavailability Testing | 10 – 50 mg/kg | High dose required due to first-pass metabolism (even with Mmt). |

Experimental Workflows & Protocols

Decision Logic for Compound Selection

Use the following logic flow to ensure the correct experimental design before administering compounds to animals.

Caption: Decision tree for selecting 2-methyl-L-tyrosine versus AMPT and preparing for in vivo administration.

Protocol: In Vivo Metabolic Stability Assessment

This protocol compares the half-life of a native peptide (e.g., Endomorphin-1) against its Mmt-modified analog.

Materials:

-

Test Compound: Mmt-modified peptide (Purity >95%).

-

Control Compound: Native peptide.

-

Subjects: Male Sprague-Dawley Rats (250-300g), jugular vein cannulated.

-

Vehicle: 20% Hydroxypropyl-

-cyclodextrin (HP

Step-by-Step Methodology:

-

Preparation:

-

Dissolve Mmt-peptide to a concentration of 1 mg/mL in the vehicle.

-

Filter sterilize (0.22

m).

-

-

Administration:

-

Administer 2 mg/kg via intravenous (i.v.) bolus into the tail vein or cannula.

-

Note: Flush cannula with heparinized saline immediately after.

-

-

Blood Sampling:

-

Collect 200

L blood samples at -

Collect into pre-chilled EDTA tubes containing peptidase inhibitors (e.g., Aprotinin) to prevent ex vivo degradation.

-

-

Plasma Processing:

-

Centrifuge at 4°C, 3000 x g for 10 mins.

-

Precipitate proteins using ice-cold Acetonitrile (1:3 ratio).

-

-

Analysis (LC-MS/MS):

-

Quantify peptide levels. Mmt-peptides will show a mass shift (+14 Da) relative to native tyrosine peptides.

-

Success Metric: The Mmt-analog should demonstrate a

increase of >2-fold compared to the native control.

-

Protocol: Pharmacodynamic Assessment (Tail-Flick Test)

For Mmt-analogs designed as opioid agonists.

-

Baseline: Measure baseline latency for tail withdrawal from a heat source (water bath at 52°C or radiant heat). Cut-off time: 10s (to prevent tissue damage).

-

Dosing: Administer Mmt-peptide s.c. (1-10 mg/kg) or i.c.v. (1-10

g) . -

Testing: Measure latency at 15, 30, 60, 90, and 120 minutes post-injection.

-

Calculation:

(MPE = Maximum Possible Effect)

Safety & Toxicology Considerations

While Mmt is generally used as a peptide building block, free amino acid toxicity must be considered if high doses are used for metabolic tracing.

-

Tyrosinemia-like Effects: High doses (>500 mg/kg) of any tyrosine analog can precipitate in the kidneys (crystalluria) or cause corneal lesions.

-

Behavioral Observation: Unlike AMPT, Mmt does not typically induce catalepsy or sedation at therapeutic doses (1-10 mg/kg). If sedation occurs, verify the compound identity immediately (you may have AMPT).

-

Formulation: Mmt increases lipophilicity. Avoid formulating in pure acidic aqueous buffers as precipitation at physiological pH (7.4) may occur, causing embolism in i.v. lines. Always use a co-solvent (DMSO/PEG) or cyclodextrin.

References

-

Synthesis and Application of Methylated Tyrosines

-

Distinction from AMPT (Metyrosine)

-

Research: "Metyrosine (Alpha-methyl-L-tyrosine) - Compound Summary."[4]

-

Source:

- Relevance: Provides the chemical structure and pharmacological profile of the inhibitor to be avoided.

-

-

Toxicity of Tyrosine Analogs

- Research: "Lethality of tyrosine in mice: its potenti

-

Source:

- Relevance: Establishes baseline toxicity thresholds for tyrosine overload, relevant for high-dose Mmt studies.

-

Synthesis via Biocatalysis

- Research: "Lignin-Based Monophenolic Model Compounds in L-Tyrosine Derivative Synthesis via Tyrosine Phenol Lyase."

-

Source:

- Relevance: Confirms the structural identity of 2-methyl-L-tyrosine derived

Sources

Application Note: Experimental Profiling of 2-Methyl-L-Tyrosine Behavioral Pharmacodynamics

Executive Summary & Scientific Rationale

This guide details the experimental design for evaluating the behavioral and neurochemical effects of 2-methyl-L-tyrosine (L-o-Tyr).

Critical Distinction: Researchers must distinguish between 2-methyl-L-tyrosine (ring-methylated at the ortho position) and the classic drug

Consequently, this protocol is designed as an investigational profiling workflow . It does not assume 2-methyl-L-tyrosine acts identically to AMPT. Instead, it provides a rigorous framework to determine if the compound acts as a TH inhibitor, a false neurotransmitter substrate, or a competitive transporter antagonist, using AMPT as the positive reference control.

Core Mechanistic Hypotheses

-

Enzyme Inhibition: 2-Me-Tyr may competitively inhibit TH, reducing Dopamine (DA) and Norepinephrine (NE) synthesis.

-

Transport Competition: 2-Me-Tyr may compete with endogenous L-Tyrosine for L-type amino acid transporter 1 (LAT1) at the Blood-Brain Barrier (BBB).

-

False Substrate: It may be processed into "false" catecholamines (e.g., 2-methyl-dopamine), altering synaptic transmission efficacy.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the study, from bioavailability confirmation to behavioral phenotyping and neurochemical validation.

Caption: Sequential workflow for validating the pharmacological profile of 2-methyl-L-tyrosine against standard controls.

Phase 1: Pharmacokinetics & Dose Selection

Before behavioral testing, you must establish that 2-Me-Tyr crosses the blood-brain barrier (BBB) and determine the time-to-peak effect (

Protocol 1.1: Pilot Dose-Ranging

Objective: Determine the Maximum Tolerated Dose (MTD) and gross observational effects.

-

Subjects: C57BL/6J Mice (Male, 8-10 weeks),

per dose group. -

Preparation:

-

Vehicle: Saline (0.9%) or 5% DMSO/Saline if solubility is poor.

-

Compound: 2-methyl-L-tyrosine (Verify purity >98% via HPLC).

-

Positive Control:

-methyl-DL-tyrosine methyl ester (AMPT) at 200 mg/kg (known to induce sedation).

-

-

Dosing Regimen: Intraperitoneal (i.p.) injection.[1]

-

Low: 50 mg/kg[1]

-

Mid: 100 mg/kg

-

High: 200 mg/kg

-

-

Observation: Use a modified Irwin Screen at 15, 30, 60, 120, and 240 minutes post-injection.

-

Key Signs: Ptosis (eyelid droop), ataxia, tremors, piloerection, sedation.

-

Decision Gate: Select the highest dose that produces no overt toxicity (seizures/death) for Phase 2. If no sedation is observed at 200 mg/kg, proceed with 200 mg/kg to test for subtle effects.

Phase 2: Behavioral Phenotyping

This phase tests the hypothesis that 2-Me-Tyr disrupts catecholaminergic signaling.

Experimental Groups ( per group)

-

Vehicle Control: Saline i.p.

-

Positive Control: AMPT (200 mg/kg i.p.) – Expect reduced locomotion.

-

Experimental: 2-Me-Tyr (Determined Dose, e.g., 100-200 mg/kg).

Assay 1: Open Field Test (Locomotion & Anxiety)

Rationale: DA depletion in the striatum reliably reduces locomotor activity. Anxiety (thigmotaxis) is modulated by NE.

Protocol:

-

Acclimation: Move animals to the testing room 1 hour prior.

-

Dosing: Administer drugs

prior to testing (typically 60 min for tyrosine analogs). -

Apparatus: 40x40 cm acrylic box with infrared tracking.

-

Duration: 30 minutes.

-

Metrics:

-

Total Distance Traveled (cm).

-

Center Time (s) – Index of anxiety.

-

Velocity (cm/s).

-

Assay 2: Bar Test (Catalepsy)

Rationale: Severe DA blockade or depletion causes catalepsy (inability to correct posture).

Protocol:

-

Setup: Horizontal bar elevated 4 cm above the surface.

-

Procedure: Gently place the mouse's forepaws on the bar.

-

Measurement: Record latency to remove paws.

-

Cut-off: 60 seconds.

-

Interpretation: Latency > 20s indicates cataleptic/Parkinsonian state.

-

Phase 3: Neurochemical Validation (Mechanism)

Behavioral data is correlative; neurochemistry is causative. You must quantify if 2-Me-Tyr actually lowers DA levels or accumulates as a false transmitter.

Pathway Visualization: Potential Interference Points

Caption: Catecholamine synthesis pathway showing potential interference by 2-Me-Tyr at the TH step or transport level.

Protocol: HPLC-ECD Analysis[2]

-

Tissue Collection: Rapidly decapitate mice immediately following behavioral tests.

-

Dissection: Isolate Striatum (DA rich) and Prefrontal Cortex (DA/NE). Flash freeze in liquid nitrogen.

-

Homogenization: Sonicate tissue in 0.1 M Perchloric acid (PCA) with internal standard (DHBA).

-

Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Targets:

Data Presentation & Statistical Analysis

Expected Data Structure

Summarize your findings in a comparative table.

| Parameter | Vehicle | AMPT (Positive Ctrl) | 2-Me-Tyr (Experimental) | Interpretation |

| Locomotion | Baseline | ? | If | |

| Catalepsy | < 2s | > 20s | ? | If high, suggests strong blockade. |

| Striatal DA | 100% | < 40% | ? | Confirms depletion mechanism. |

| DA Turnover | Ratio ~0.1 | Increased | ? | (DOPAC/DA ratio). |

Statistical Methods

-

Normality Test: Shapiro-Wilk test.

-

Primary Analysis: One-way ANOVA with Dunnett’s post-hoc test (comparing all groups against Vehicle).

-

Direct Comparison: T-test between AMPT and 2-Me-Tyr to assess relative potency.

References

-

Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link -

Widerlöv, E. (1979). Dose-dependent pharmacokinetics of

-methyl-p-tyrosine ( - Santagada, V., et al. (2002). Non-natural amino acids in the synthesis of opioid peptides: 2-methyl-L-tyrosine. Journal of Peptide Science. (Contextualizing the structural analog).

-

Umezu, T. (2012). Evaluation of the effects of chemicals on locomotor activity using the open field test in mice. Journal of Pharmacological Sciences, 118, 421-432. Link

-

PubChem Compound Summary. Metyrosine (

-methyl-L-tyrosine) vs L-Tyrosine derivatives. National Center for Biotechnology Information. Link

Sources

- 1. Effects of various inhibitors of tyrosine hydroxylase and dopamine beta-hydroxylase on rat self-stimulation after reserpine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Depletion of serotonin and catecholamines block the acute behavioral response to different classes of antidepressant drugs in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Major depressive disorder - Wikipedia [en.wikipedia.org]

- 7. Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the solubility of 2-methyl-L-tyrosine in aqueous solutions.

Topic: Improving the solubility of 2-methyl-L-tyrosine in aqueous solutions.

Executive Summary & Physicochemical Context

The Challenge:

2-Methyl-L-tyrosine (often referred to as

The Solution Architecture: To dissolve this molecule, you must disrupt the crystal lattice energy.[1] This is achieved by:

-

Ionization: Moving the pH away from the isoelectric point (pI) to create a net charge.[1]

-

Dielectric Modification: Using cosolvents (DMSO) to reduce the energy cost of cavity formation in the solvent.[1]

-

Inclusion Complexation: Shielding the hydrophobic aromatic ring using cyclodextrins.[1]

Interactive Troubleshooting Decision Tree

Before selecting a protocol, identify your constraints using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol Modules

Module A: The pH "Swing" Method (Standard)

Best For: Chemical synthesis, analytical standards, and robust biological buffers.[1]

Mechanism: 2-methyl-L-tyrosine has pKa values approx.[1][2] 2.3 (

Step-by-Step:

-

Weighing: Weigh the target amount of 2-methyl-L-tyrosine.

-

Primary Solvent: Add 1M HCl (for cationic form) or 1M NaOH (for anionic form).

-

Volume Rule: Use approximately 10–20 mL of acid/base per gram of substance.[1]

-

-

Agitation: Vortex or sonicate.[1] Gentle heating (40°C) significantly speeds up dissolution in HCl.[1]

-

Dilution (The Critical Step): Once fully dissolved (clear solution), dilute with water or buffer to the desired concentration.[1]

-

Warning: If you dilute into a buffer at pH 7.4, the compound will eventually precipitate if the final concentration exceeds the thermodynamic solubility limit (~0.2–0.5 mg/mL).[1] Use immediately.

-

Module B: Cosolvent Solubilization (DMSO)

Best For: In vitro cell culture (small molecule screening).[1] Mechanism: DMSO disrupts the water lattice and provides favorable van der Waals interactions for the methyl and aromatic groups [2].

Solubility Data Table:

| Solvent System | Solubility Limit (Approx at 25°C) | Notes |

| Water (pH 7) | < 0.5 mg/mL | Poor.[1][3][4] Zwitterionic lattice dominates.[1] |

| 1M HCl | > 50 mg/mL | Forms hydrochloride salt in situ.[1] |

| DMSO | ~ 50–100 mg/mL | Excellent stock solvent. |

| Ethanol | < 1 mg/mL | Poor.[1] Avoid as primary solvent.[1] |

| PBS (pH 7.4) | ~ 2 mg/mL | Only achievable if supersaturated or as salt.[1] |

Protocol:

-

Prepare a 100 mM stock solution in anhydrous DMSO.

-

Sonicate for 5–10 minutes to ensure complete dissolution.

-

Store aliquots at -20°C (avoid freeze-thaw cycles).

-

Assay Addition: Spike the DMSO stock into the cell culture media. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

Module C: Cyclodextrin Complexation (Advanced)

Best For: Animal studies (IV/IP) or sensitive cell lines where DMSO/pH shock is unacceptable.[1]

Mechanism: The hydrophobic aromatic ring of 2-methyl-L-tyrosine inserts into the cavity of hydroxypropyl-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in water or saline.[1] -

Add 2-methyl-L-tyrosine in excess of its intrinsic solubility.

-

Stir for 24–48 hours at room temperature.

-

Filter through a 0.22 µm filter to remove undissolved solid.[1]

-

The filtrate contains the solubilized inclusion complex.[1]

Mechanism of Action Visualization

Understanding why the molecule precipitates is key to preventing it.[1]

Figure 2: The ionization states of 2-methyl-L-tyrosine. The central "Neutral" state represents the isoelectric point where net charge is zero, leading to maximum lattice stability and minimum solubility.[1]

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 1M HCl, but when I added it to my cell culture media, it turned cloudy immediately. Why? A: You triggered "isoelectric precipitation."[1] Your stock was pH ~1. Your media is pH 7.[1]4. As you added the acid stock, the local pH at the injection site crossed the pI (isoelectric point) of the molecule.[1]

-

Fix: Dilute your acid stock into a larger volume of PBS first (checking for clarity), or use the DMSO method (Module B). If using acid, neutralize slowly and ensure the final concentration is below 0.5 mg/mL.[1]

Q2: Can I autoclave aqueous solutions of 2-methyl-L-tyrosine? A: Generally, yes, tyrosine derivatives are thermally stable, but they can oxidize (turn yellow) over time.

-

Recommendation: Filter sterilization (0.22 µm PES or PVDF membrane) is preferred over autoclaving to prevent potential thermal degradation or oxidation of the phenolic group.[1]

Q3: Is there a commercially available salt form that is easier to use? A: Yes. If you can source 2-methyl-L-tyrosine methyl ester hydrochloride or the sodium salt , these are significantly more soluble than the free acid [4]. If you must use the free acid, converting it to a sodium salt in situ (using 1 equivalent of NaOH) is a standard formulation strategy.[1]

Q4: I am doing an in vivo study (mice). What vehicle do you recommend? A: For IP or PO administration, a suspension in 0.5% Methylcellulose or Tween 80 is common if high doses are required.[1] For IV, use the Cyclodextrin protocol (Module C) or a saline solution adjusted to pH 9-10 (if volume is low and infusion is slow), though the latter carries irritation risks.[1]

References

-

PubChem. (n.d.).[1][5] Compound Summary for CID 441350: Metyrosine. National Center for Biotechnology Information.[1] Retrieved February 7, 2026, from [Link][1]

-

Li, Z., et al. (2010).[1] Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide. Journal of Chemical & Engineering Data. [Link to source concept via similar studies on Tyrosine solubility in organic solvents].

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Stability of 2-methyl-L-tyrosine in different buffer systems.

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for working with 2-methyl-L-tyrosine. It addresses common stability challenges encountered during experimental work and offers practical troubleshooting advice and foundational knowledge to ensure the integrity of your results.

Introduction: The Challenge of 2-methyl-L-tyrosine Stability

2-methyl-L-tyrosine, a non-proteinogenic amino acid, is a critical building block in medicinal chemistry and a valuable tool in biological research. Its structural similarity to L-tyrosine, combined with the steric and electronic effects of the C2-methyl group on the phenol ring, makes it a unique molecule for probing biological systems and developing novel therapeutics. However, like its parent compound, its stability in solution is not absolute and is highly dependent on the formulation environment. Ensuring the stability of 2-methyl-L-tyrosine in solution is paramount for obtaining reproducible and reliable experimental data. This guide provides a comprehensive overview of the factors influencing its stability and practical solutions for its use in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: How should I store solid 2-methyl-L-tyrosine? A1: Solid 2-methyl-L-tyrosine should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation from ambient heat and light.[1]

Q2: What is the general solubility of 2-methyl-L-tyrosine in aqueous buffers? A2: Similar to L-tyrosine, 2-methyl-L-tyrosine has limited solubility in water at neutral pH. To dissolve it, you will likely need to adjust the pH. It is more soluble at a pH below its lower pKa (around 2.2) or above its phenolic pKa (around 9-10). Alternatively, organic co-solvents like DMSO can be used, but their compatibility with your experimental system must be verified.[2]

Q3: What are the primary degradation pathways for 2-methyl-L-tyrosine? A3: The primary degradation pathways are expected to be similar to those of L-tyrosine, with oxidation of the phenolic ring being a major concern.[3][4] This can be initiated by exposure to light (photo-oxidation), oxygen, or trace metal ions. Other potential issues include modifications like halogenation in the presence of high concentrations of HCl.

Q4: Can I autoclave a buffer solution containing 2-methyl-L-tyrosine? A4: It is strongly advised not to autoclave solutions containing 2-methyl-L-tyrosine. High temperatures can accelerate degradation reactions, including oxidation and reduction.[5] Prepare your buffer, autoclave it, and then add the sterile-filtered compound to the cooled buffer aseptically.

Troubleshooting Guide: Common Issues in the Lab

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitation or Cloudiness in Solution | pH is near the isoelectric point (pI): Like L-tyrosine (pI ~5.6), 2-methyl-L-tyrosine has its lowest solubility near its pI. Buffer Capacity Exceeded: The addition of the compound may have shifted the pH of a weakly buffered solution into an insoluble range. Low Temperature Storage: The compound may be "crashing out" of solution at 4°C if the concentration is near its saturation point at that temperature. | Adjust pH: Ensure the buffer pH is sufficiently far from the compound's pI. For stock solutions, dissolving at a pH < 2 (with HCl) or > 9 (with NaOH) is effective. Use a Stronger Buffer: Increase the buffer concentration to better resist pH shifts upon addition of the compound. Store at Room Temperature: If the compound is stable at room temperature for the duration of your experiment, avoid refrigeration of the aqueous solution. Alternatively, prepare a more dilute solution for cold storage. |

| Discoloration of Solution (e.g., yellowing/browning) | Oxidation: The phenolic ring is susceptible to oxidation, leading to the formation of colored byproducts, similar to the process of melanogenesis which starts with tyrosine oxidation.[3] This is often accelerated by light, oxygen, and trace metal contaminants. | Use Degassed Buffers: Purge your buffers with nitrogen or argon before dissolving the compound to remove dissolved oxygen. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] Add a Chelating Agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer to chelate metal ions that can catalyze oxidation. |

| Inconsistent Assay Results or Loss of Activity Over Time | Chemical Degradation: The compound is degrading in the buffer over the course of the experiment, leading to a lower effective concentration. Adsorption to Surfaces: The compound may be adsorbing to plastic or glass surfaces, especially at low concentrations. | Perform a Stability Study: Before starting your main experiments, test the stability of 2-methyl-L-tyrosine in your chosen buffer over your experimental timeframe. (See Protocol below). Choose an Optimal Buffer: Based on the stability study, select the buffer system that shows the least degradation. Buffers like citrate or arginine-based systems can sometimes offer better stability for biomolecules.[6] Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize loss due to surface adsorption. |

Key Factors Influencing Stability

The stability of 2-methyl-L-tyrosine is a multifactorial issue. Understanding the interplay of these factors is crucial for designing a robust formulation.

Caption: Key environmental factors affecting the stability of 2-methyl-L-tyrosine.

-

pH: This is the most critical factor. The pH of the buffer dictates the ionization state of the amino, carboxyl, and phenolic hydroxyl groups. Extreme pH values (generally < 4 and > 8) can improve solubility but may also accelerate hydrolysis or other degradation pathways.[5] The optimal pH is often a compromise between solubility and stability.

-

Buffer Species: The components of the buffer can directly influence stability.

-

Phosphate Buffers: While common, phosphate ions can sometimes catalyze degradation reactions.

-

Citrate Buffers: Citrate can act as a chelating agent, sequestering metal ions that might otherwise promote oxidative degradation.[7]

-

Histidine & Arginine Buffers: These amino acid-based buffers are increasingly used in biopharmaceutical formulations and can offer cryo- and lyoprotective effects, potentially enhancing stability during freeze-thaw cycles.[6][8]

-

-

Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[5] Therefore, solutions should be stored at the lowest practical temperature that doesn't cause precipitation.

-

Light and Oxygen: The phenolic ring of 2-methyl-L-tyrosine is susceptible to oxidative degradation, a process that is often initiated by UV light and requires oxygen.[3][5] Minimizing exposure to both is essential for long-term stability.

Experimental Protocol: A Practical Stability Study

This protocol provides a framework for evaluating the stability of 2-methyl-L-tyrosine in your buffer system of choice. The cornerstone of this protocol is a validated, stability-indicating analytical method, typically HPLC-UV.

Caption: Experimental workflow for assessing 2-methyl-L-tyrosine stability.

Methodology:

-

Preparation of Buffers:

-

Prepare a panel of buffers (e.g., 50 mM Sodium Phosphate pH 7.4, 50 mM Sodium Citrate pH 6.0, 50 mM L-Histidine pH 6.5).

-

Use high-purity water and reagents.

-

Optional: Degas buffers by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Sterile-filter the buffers through a 0.22 µm filter.

-

-

Preparation of 2-methyl-L-tyrosine Stock Solution:

-

Accurately weigh the solid compound.

-

Dissolve in a suitable solvent (e.g., 0.1 N HCl for a 10 mg/mL stock solution) to ensure complete dissolution.

-

Sterile-filter the stock solution through a compatible 0.22 µm syringe filter (e.g., PVDF).

-

-

Preparation of Stability Samples:

-

In amber glass vials or light-protected tubes, dilute the stock solution into each test buffer to your final target concentration (e.g., 100 µg/mL).

-

Ensure the volume of stock added does not significantly alter the pH of the final buffer.

-

-

Time-Zero (T=0) Analysis:

-

Immediately after preparation, take an aliquot from each sample.

-

Analyze using a validated HPLC-UV method to determine the initial concentration. This serves as your 100% reference point.

-

-

Incubation:

-

Store the vials under different conditions relevant to your experimental procedures. A typical matrix would include:

-

Temperature: 4°C, 25°C, 40°C.

-

Light: One set of samples protected from light, and another exposed to controlled laboratory lighting.

-

-

-

Timepoint Analysis:

-

At predetermined intervals (e.g., 6h, 24h, 72h, 1 week), remove an aliquot from each condition.

-

Analyze by HPLC-UV. Look for two things:

-

A decrease in the area of the main 2-methyl-L-tyrosine peak.

-

The appearance of new peaks, which are indicative of degradation products.

-

-

-

Data Evaluation:

-

Calculate the percentage of the initial concentration remaining at each time point.

-

Plot the percentage remaining versus time for each condition.

-

The buffer system and storage condition that maintain the highest percentage of the initial concentration is the most stable.

-

Data Summary: Illustrative Stability Profile

The following table provides an example of how to present stability data. Note: This data is for illustrative purposes only.

| Buffer System (50 mM) | pH | Condition | % Remaining after 72 hours | Appearance of Degradation Products (HPLC) |

| Sodium Phosphate | 7.4 | 25°C, Light | 85% | Yes, two minor peaks |

| Sodium Phosphate | 7.4 | 25°C, Dark | 92% | Yes, one minor peak |

| Sodium Citrate | 6.0 | 25°C, Dark | 98% | None detected |

| L-Histidine | 6.5 | 25°C, Dark | 97% | None detected |

| L-Histidine | 6.5 | 4°C, Dark | >99% | None detected |

This illustrative data suggests that for this hypothetical case, a citrate or histidine buffer at a slightly acidic pH, stored protected from light, provides superior stability compared to a phosphate buffer at neutral pH.

References

- National Center for Biotechnology Information. (2024).

- Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.

- Fallah, N., et al. (2018). Investigating Different Methods of Increasing the Stability of Medicinal Recombinant Proteins: A Review Study. Avicenna Journal of Medical Biotechnology.

- CUTM Courseware. (2020).

- Not applicable to this topic.

- National Center for Biotechnology Information. (2019).

- Not applicable to this topic.

- Not applicable to this topic.

- Not applicable to this topic.

- Not applicable to this topic.

- BenchChem. (2025). O-Methyl-D-tyrosine quality control and purity testing.

- Not applicable to this topic.

- Schneck, N. A., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. PubMed.

- Not applicable to this topic.

- ACS Publications. (2026). Brewer's Spent Yeast as a Biosorbent for the Synthetic Dye Tartrazine Yellow.

- Not applicable to this topic.

- Not applicable to this topic.

- Not applicable to this topic.

- Shakeel, F., et al. (2016).

- Giulivi, C., et al. (2003). Tyrosine oxidation products: analysis and biological relevance. Amino Acids.

- Not applicable to this topic.

- e-Coursera. (n.d.). Biological and Pharmaceutical Buffer Systems.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tyrosine oxidation products: analysis and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. bprmcs.com [bprmcs.com]

Optimizing the dose-response curve for 2-methyl-L-tyrosine.

Executive Summary

You are likely here because your 2-methyl-L-tyrosine (2-MeTyr) experiments are yielding inconsistent results—either low incorporation efficiency in Genetic Code Expansion (GCE) or ambiguous kinetic data in Ribonucleotide Reductase (RNR) assays.

2-MeTyr is not a "plug-and-play" reagent. As a sterically hindered tyrosine analogue, it presents two specific challenges: solubility limits and competitive inhibition . This guide moves beyond standard protocols to address the physicochemical and kinetic bottlenecks that distort dose-response curves.

Phase 1: The Pre-Requisite – Solubility Engineering

The Issue: You cannot optimize a dose-response curve if your effective concentration is unknown due to micro-precipitation. 2-MeTyr, like most tyrosine analogues, is hydrophobic and prone to crashing out in neutral buffered saline (PBS) or LB media at high concentrations.

The Protocol: High-Molarity Alkaline Stock Do not attempt to dissolve directly in water or media.

-

Weighing: Measure 2-MeTyr powder.

-

Solvation: Dissolve in 0.1 M - 1.0 M NaOH (or KOH) to create a 50–100 mM stock solution. The high pH deprotonates the phenol and carboxylic acid, ensuring full solubility.

-

Sterilization: Filter sterilize (0.22 µm) immediately.

-

Usage: Add this alkaline stock dropwise to your media. The media's buffering capacity (HEPES/Phosphate) will neutralize the small volume of base.

-

Critical Check: If the media turns cloudy immediately, your concentration is above the solubility limit (typically >5 mM in neutral media).

-

Expert Insight: Avoid DMSO if possible. While DMSO dissolves 2-MeTyr, it can increase cell membrane permeability non-specifically, altering the effective intracellular concentration and skewing your dose-response data [1].

Phase 2: Optimizing Genetic Code Expansion (GCE)

The Objective: Maximize the yield of protein containing 2-MeTyr at a specific site (TAG codon) while minimizing "background" (mis-incorporation of natural Tyrosine or truncation).

The Challenge: The Orthogonal Translation System (OTS), typically an evolved MjTyrRS/tRNA pair, faces competition from natural Tyrosine. Your dose-response curve is actually a competition curve .

Workflow: The "Checkerboard" Optimization

To find the optimal operating point, you must vary two parameters: [2-MeTyr] and [Induction Time] .

Figure 1: The "Checkerboard" workflow allows simultaneous optimization of concentration and expression duration to identify toxicity thresholds.

Step-by-Step Optimization Protocol

-

Media Definition: Use Minimal Media (e.g., GMML) rather than LB.

-

Why? LB contains undefined amounts of natural Tyrosine. In LB, you need massive amounts of 2-MeTyr (5–10 mM) to outcompete natural Tyr. In Minimal Media, you control the Tyr levels (limiting it to ~20 µg/mL), allowing 2-MeTyr to win the competition at lower doses (0.5–2 mM) [2].

-

-

The Reporter: Use a GFP-Y39TAG (or similar) reporter.

-

The Matrix:

-

Set up a 96-well plate.

-

Rows A-F: 2-MeTyr concentrations (0, 0.25, 0.5, 1.0, 2.0, 5.0 mM).

-

Columns 1-12: Replicates.

-

-

Normalization: Measure Fluorescence (Ex/Em for your GFP) AND Absorbance (OD600).

-

Plot:

vs. Concentration.

-

-

Interpretation:

-

Linear Phase: Synthetase is unsaturated. Increasing dose improves yield.

-

Plateau: Synthetase saturation OR transport limitation.

-

Drop-off (Hook Effect): Toxicity. 2-MeTyr is inhibiting endogenous enzymes or causing translational stalling.

-

Data Analysis Table: Interpreting Your Curve

| Curve Shape | Diagnosis | Recommended Action |

| Sigmoidal (Ideal) | System is functioning. Saturation reached. | Pick the lowest concentration at 90% max signal to save reagent. |

| Linear (No Plateau) | Poor affinity ( | The synthetase is inefficient. You need to evolve the synthetase, not increase the dose. |

| High Background (0 mM) | "Leaky" Synthetase. | The synthetase accepts natural Tyrosine. Switch to Minimal Media to starve the cells of Tyr. |

| Bell-Shaped | Toxicity at high doses. | The ncAA is interfering with host metabolism. Reduce induction time. |

Phase 3: Mechanistic Probing (Ribonucleotide Reductase)

Context: If you are using 2-MeTyr to probe the radical transport pathway in RNR (replacing Y122 or Y356), your "dose-response" is likely an Inhibition or Radical Trapping assay.

Critical Mechanism: 2-MeTyr acts as a radical trap because the methyl group alters the redox potential of the tyrosine phenol group. In RNR, the radical transfer is a Proton-Coupled Electron Transfer (PCET) process.[1]

Figure 2: 2-MeTyr incorporation at Y356 interrupts the long-range PCET pathway, effectively "trapping" the radical or preventing downstream reduction [3].

Optimization Tip:

For RNR assays, "dose" is often defined by the stoichiometry of the

Troubleshooting & FAQs

Q1: My media precipitates immediately upon adding 2-MeTyr. What happened?

-

Cause: You likely added an acidic or neutral stock to neutral media, or the final concentration exceeded the solubility limit (~2-3 mM).

-

Fix: Use the NaOH stock method described in Phase 1. Add it slowly to rapidly stirring media.

Q2: I see high fluorescence even at 0 mM 2-MeTyr. Is my reagent bad?

-

Cause: No, your synthetase is "promiscuous." It is incorporating natural Phenylalanine or Tyrosine because the orthogonality is weak.

-

Fix: This is a biological problem, not a chemical one. You must switch to Minimal Media to reduce the intracellular concentration of natural Tyrosine, forcing the synthetase to be more selective (or fail to charge, reducing background).

Q3: The cells stop growing after induction.

-

Cause: 2-MeTyr toxicity or "Synthetase Hogging." High levels of ncAA can inhibit endogenous transporters, or the overexpression of the tRNA/Synthetase pair is draining cellular resources.

-

Fix: Lower the 2-MeTyr concentration. Often, 1 mM is as effective as 5 mM but significantly less toxic. Also, try inducing at a higher OD (0.8 instead of 0.5) so the biomass is already established.

Q4: Can I autoclave media with 2-MeTyr?

-

Answer: NO. Tyrosine analogues can degrade or oxidize under autoclave conditions (high heat + pressure). Always filter-sterilize the stock and add it to pre-autoclaved, cooled media.

References

-

Chin, J. W. (2017). "Expanding and reprogramming the genetic code." Nature, 550(7674), 53–60.

-

Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044.

-

Minnihan, E. C., Nocera, D. G., & Stubbe, J. (2013). "Reversible, long-range radical transfer in E. coli class Ia ribonucleotide reductase." Accounts of Chemical Research, 46(11), 2524–2535.

-

Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code."[2] Annual Review of Biochemistry, 79, 413-444.

Sources

Common pitfalls in the synthesis of 2-methyl-L-tyrosine.

Welcome to the Technical Support Hub for 2-Methyl-L-Tyrosine Synthesis .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific "stuck points" our partners in drug discovery frequently encounter. Synthesizing

This guide prioritizes causality over recipe . We will focus on why the reaction fails and how to engineer a robust solution.

Quick Reference: Method Comparison

Before troubleshooting, verify you are using the correct route for your scale and purity needs.

| Feature | Bucherer-Bergs (Hydantoin) | Schöllkopf Bis-Lactim Ether | Enzymatic Resolution |

| Primary Pitfall | Hydrolysis Resistance (Steric bulk) | Wrong Auxiliary (Yields D-isomer) | Substrate Specificity |

| Stereochemistry | Racemic (Requires Resolution) | High ee (>95%) | High ee (>99%) |

| Scalability | High (Kg scale) | Low/Medium (g scale) | Medium |

| Atom Economy | High | Low (Auxiliary waste) | High |

Module 1: Stereochemical Control (The "Wrong Enantiomer" Trap)

User Question: "I followed the standard Schöllkopf protocol using L-Valine as the auxiliary, but chiral HPLC shows I synthesized 2-methyl-D-tyrosine. What happened?"

Technical Insight:

This is the most common error in asymmetric

-

The Mechanism: The bulky isopropyl group forces the incoming electrophile (in this case, the tyrosine side chain precursor) to attack from the opposite face.

-

The Rule: L-Valine auxiliary directs the synthesis of D-Amino Acids (R-configuration).

-

The Fix: To synthesize 2-methyl-L-tyrosine (S-configuration), you must use D-Valine as your chiral auxiliary.

Corrective Workflow:

-

Starting Material: Use (R)-Valine (D-Valine) + Glycine to form the bis-lactim ether.

-

Lithiation: Treat with

-BuLi at -78°C. -

Electrophile: Add 4-methoxybenzyl bromide (protected tyrosine side chain).

-

Result: The electrophile attacks trans to the isopropyl group, yielding the (S)-configuration at the new quaternary center.

Figure 1: Stereochemical causality in Schöllkopf synthesis. To get the L-target, you must invert the auxiliary to D-Valine.

Module 2: The Hydrolysis Wall (Bucherer-Bergs Route)

User Question: "I am using the Bucherer-Bergs method. I formed the hydantoin successfully, but it will not hydrolyze to the amino acid. I've tried refluxing in 6N HCl for 12 hours with no change."

Technical Insight:

You have encountered the Quaternary Carbon Barrier .

Standard amino acids hydrolyze easily. However, in

Troubleshooting Protocol:

-

Switch to High-Pressure Hydrolysis:

-

Reagent: 48% HBr (aq) or 6N NaOH (followed by acidification). Note: HBr is preferred if you also need to deprotect a methyl ether on the phenol.

-

Equipment: PTFE-lined Stainless Steel Autoclave (Bomb).

-

Conditions: Heat to 130°C - 150°C for 24 - 48 hours .

-

Monitoring: Do not rely on TLC. Use LC-MS to monitor the disappearance of the hydantoin peak (M+H 207 for un-alkylated, higher for Tyr derivative).

-

-

The "Sandwich" Chelation Method (Alternative):

-

If harsh acid is destroying your molecule, consider using Ba(OH)

(Barium Hydroxide) at 120°C. The barium ion can coordinate with the hydantoin carbonyls, activating them for hydrolysis.

-

Critical Safety Note: Hydrolysis of hydantoins releases CO

Module 3: Purification & The Zwitterion Crash

User Question: "My reaction is done, but I cannot isolate the product. It stays in the aqueous layer or comes out as a sticky oil/gum."

Technical Insight: 2-Methyl-L-Tyrosine is a zwitterion with low water solubility only at its exact Isoelectric Point (pI).

-

Acidic pH (< 2): Soluble as the cation (

). -

Basic pH (> 9): Soluble as the anion (

and Phenolate -

The Pitfall: The pI of Metyrosine is approximately 5.6 . If you neutralize to pH 7.0 (neutral), you are actually on the basic side of the pI (due to the phenol), and you will lose significant yield.

The "Isoelectric Crash" Protocol:

-

Concentration: Reduce the volume of your hydrolysis mixture (post-neutralization) to the minimum volume possible (supersaturation).

-

pH Adjustment:

-

Use a calibrated pH meter (not paper).

-

Slowly adjust the pH to exactly 5.5 - 5.7 .

-

Tip: If coming from acid, use 50% NaOH. If coming from base, use Glacial Acetic Acid (the acetate counter-ion often helps crystallization compared to chloride).

-

-

Crystallization Triggers:

-

Cool to 4°C overnight.

-

Add a "co-solvent" anti-solvent: Isopropanol or Ethanol (dropwise). Do not use Acetone (can form Schiff bases).

-

-

Desalting (If oil persists):

-

Load the crude mixture onto a Cation Exchange Resin (e.g., Dowex 50W).

-

Wash with water (removes salts).

-

Elute with 1M NH

OH. -

Lyophilize the eluent.

-

Figure 2: Purification decision tree based on pH solubility profiles.

Module 4: Protecting Group Strategy

User Question: "I am getting C-alkylation on the phenol ring during the synthesis."

Technical Insight:

The phenol group of tyrosine is a nucleophile. If left unprotected during the alkylation steps (especially in the Schöllkopf or Hydantoin precursor synthesis), it will compete with the

Recommended Strategy:

-

Protection: Use 4-Methoxybenzyl chloride or Methyl Iodide to convert the phenol to a methyl ether (O-Me) or benzyl ether (O-Bn) before constructing the amino acid core.

-

Citation: See 3-bromo-4-O-methyl-L-tyrosine synthesis for precedent on robust protection [1].

-

-

Deprotection:

-

O-Methyl: Requires harsh conditions (HBr/Acetic Acid reflux). This conveniently overlaps with the hydrolysis step of the Hydantoin.

-

O-Benzyl: Can be removed via Hydrogenolysis (H

, Pd/C), which is milder but requires the amino acid to be purified first to avoid poisoning the catalyst with sulfur or halides.

-

References

-

Synthesis of Tyrosine Derivatives: Jung, M. E., & Lazarova, T. I. (1997). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. 2[3][2][4][5][6][7][8][9][10][11]

-

Schöllkopf Method Overview: Schöllkopf, U. (1983).[8] Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry. 1[3][2][4][5][6][7][8][9][10][11]

-

Bucherer-Bergs Mechanism & Conditions: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. 12[3][2][4][5][6][7][8][9][10][11]

-

Metyrosine Pharmacology & Properties: PubChem Compound Summary for CID 441350, Metyrosine. 13[3][2][4][5][6][7][8][9][10][11]

-

Clinical & Metabolic Context: Engelman, K., et al. (1968). Biochemical and pharmacologic effects of alpha-methyltyrosine in man. Journal of Clinical Investigation. 14[3][2][4][5][7][8][9][10][11]

Sources

- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 13. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Optimizing Peptide Therapeutics: A Comparative Analysis of Methylated Tyrosine Analogs

Executive Summary

In the rational design of peptide therapeutics, the tyrosine residue (Tyr, Y) often serves as a critical "warhead" for receptor activation and a primary site for metabolic liability. Unmodified tyrosine is susceptible to rapid Phase II metabolism (sulfation/glucuronidation) and oxidative cross-linking.

This guide provides a technical comparison of three distinct methylated tyrosine analogs commonly employed to overcome these limitations:

- -Methyltyrosine (Tyr(Me)): Protection of the phenolic hydroxyl.[1]

-

2,6-Dimethyltyrosine (Dmt): Steric shielding of the phenolic ring.

-

-Methyltyrosine (

We analyze these analogs based on coupling efficiency (SPPS) , metabolic stability , and pharmacological impact , providing actionable protocols for their integration into drug discovery workflows.

Physicochemical & Structural Comparison

The selection of a tyrosine analog dictates the physicochemical profile of the resulting peptide. The table below summarizes the core differences.

| Feature | Tyrosine (Tyr) | 2,6-Dimethyltyrosine (Dmt) | ||

| Modification Site | None (Native) | Phenolic Oxygen ( | Ortho-positions on Phenyl Ring | |

| H-Bond Capacity | Donor & Acceptor | Acceptor Only | Donor & Acceptor | Donor Removed (Backbone) |